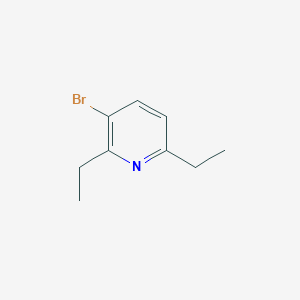

2,6-Diethyl-3-bromopyridine

Description

Significance of Substituted Pyridine (B92270) Scaffolds in Chemical Research

The pyridine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and materials science. researchgate.netrsc.org Its presence in numerous natural products, such as alkaloids, and its role in vital biological cofactors like NAD/NADH highlight its fundamental importance. rsc.orgrsc.org The nitrogen atom imparts unique electronic properties to the ring, influencing its reactivity and its ability to interact with biological targets. rsc.org

Substituted pyridines are integral components of a wide range of FDA-approved drugs, demonstrating their therapeutic relevance across various disease areas, including infectious diseases, cancer, and cardiovascular conditions. researchgate.netdovepress.com The ability to introduce a variety of substituents onto the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. enpress-publisher.com The versatility of the pyridine scaffold has led to its extensive use in the creation of large compound libraries for high-throughput screening, accelerating the discovery of new bioactive molecules. dovepress.com

Strategic Importance of Halogenated Pyridines as Synthetic Hubs

Among the various classes of substituted pyridines, halogenated pyridines stand out as exceptionally versatile synthetic intermediates. chemrxiv.orgnih.gov The introduction of a halogen atom, such as bromine, onto the pyridine ring provides a reactive handle for a multitude of chemical transformations. nih.govnsf.gov These "synthetic hubs" are pivotal in modern organic synthesis, particularly in the realm of cross-coupling reactions.

The carbon-halogen bond in bromopyridines can be readily activated by transition metal catalysts, most notably palladium, to form new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov This capability is the foundation of powerful synthetic methods like the Suzuki, Heck, and Buchwald-Hartwig reactions, which have revolutionized the way complex molecules are assembled. The regioselective installation of a bromine atom allows for the precise and controlled elaboration of the pyridine scaffold, enabling the construction of highly functionalized and structurally diverse molecules. nih.gov This strategic bond formation is crucial for building the intricate architectures required for advanced materials and targeted pharmaceuticals. nsf.gov

Research Focus on 2,6-Diethyl-3-bromopyridine in Advanced Organic Synthesis

Within the family of halogenated pyridines, this compound has garnered specific interest as a valuable building block in advanced organic synthesis. The presence of the two ethyl groups at the 2- and 6-positions sterically shields the nitrogen atom and influences the electronic nature of the pyridine ring, which can be exploited to control the regioselectivity of subsequent reactions. The bromine atom at the 3-position serves as a key functional group for derivatization.

The strategic placement of these substituents makes this compound a prime candidate for use in the synthesis of complex target molecules. Research efforts are focused on leveraging its unique structural and electronic properties to develop novel synthetic methodologies and to access new chemical space. Its application in the construction of sophisticated molecular frameworks underscores its importance as a specialized reagent for tackling challenging synthetic problems.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12BrN |

|---|---|

Molecular Weight |

214.10 g/mol |

IUPAC Name |

3-bromo-2,6-diethylpyridine |

InChI |

InChI=1S/C9H12BrN/c1-3-7-5-6-8(10)9(4-2)11-7/h5-6H,3-4H2,1-2H3 |

InChI Key |

BDZPABIMVSWHLR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=C(C=C1)Br)CC |

Origin of Product |

United States |

Reaction Mechanisms and Synthetic Transformations of 2,6 Diethyl 3 Bromopyridine

Cross-Coupling Reaction Pathways

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated pyridines are common substrates in these transformations. For 2,6-diethyl-3-bromopyridine, the carbon-bromine bond at the 3-position is the primary site of reactivity for such transformations.

Palladium-Catalyzed Carbon-Carbon Coupling Reactions

Palladium catalysts are extensively used to couple aryl halides with various partners. The general catalytic cycle involves an oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation (in Suzuki or Stille reactions) or olefin insertion (in the Heck reaction), and concluding with a reductive elimination step to yield the product and regenerate the Pd(0) catalyst.

Suzuki-Miyaura Coupling Investigations with Bromopyridines

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. fishersci.es This reaction is widely applicable to bromopyridines due to its tolerance of various functional groups and generally mild reaction conditions. fishersci.esresearchgate.net

For this compound, the key structural features influencing the Suzuki-Miyaura coupling are the C-Br bond at a position not adjacent to the ring nitrogen and the significant steric shielding provided by the two ethyl groups at the C2 and C6 positions. Research on similarly structured compounds, such as 3,4,5-tribromo-2,6-dimethylpyridine, has shown that substitution at the 3- and 5-positions is sterically less hindered than at the 4-position, which is situated between the two ortho-alkyl groups. nih.govbeilstein-journals.org By analogy, the bromine at the 3-position of this compound is accessible to the palladium catalyst. However, the flanking ethyl groups can still influence the choice of catalyst and ligands, often necessitating the use of bulky phosphine (B1218219) ligands to promote efficient oxidative addition and subsequent steps in the catalytic cycle. nih.gov

| Catalyst/Ligand | Base | Solvent | Substrate Example | Product | Yield (%) | Ref |

| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/Water | 2,5-Dibromothiophene | 2,5-Diarylthiophene | Moderate to Excellent | researchgate.net |

| Pd₂(dba)₃ / Phosphite Ligand | KF | Dioxane | Aryl Bromide | 2-Arylpyridine | Good to Excellent | nih.gov |

| Pd(OAc)₂ | K₂CO₃ | Aqueous Ethanol | 3-Bromopyridine | 3-Phenylpyridine | High | researchgate.net |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 2,6-Dibromopyridine | 2,6-Diarylpyridine | >90 | researchgate.net |

Sonogashira Coupling Reactions with Halogenated Pyridines

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. sci-hub.se This reaction is a fundamental method for synthesizing alkynyl-substituted heterocycles. scirp.org

The reaction with this compound would involve the coupling of the C3 position with a terminal alkyne. The general mechanism proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. sci-hub.se The steric hindrance from the 2,6-diethyl groups is a significant consideration, potentially slowing the reaction rate compared to less substituted bromopyridines like 3-bromopyridine. However, the electronic properties of the pyridine (B92270) ring facilitate the oxidative addition step. Studies on other bromopyridines, such as 2-amino-3-bromopyridines, have demonstrated that a variety of terminal alkynes can be coupled successfully, often requiring optimization of the catalyst, ligand, base, and solvent to achieve high yields. scirp.org The use of specific solvents like DMF or acetonitrile (B52724) can be crucial, and copper-free variations of the Sonogashira reaction have also been developed to avoid the formation of alkyne homocoupling byproducts. washington.edulucp.net

| Catalyst System | Base | Solvent | Substrate Example | Coupling Partner | Yield (%) | Ref |

| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 2-Amino-3-bromopyridine | Phenylacetylene | 95 | scirp.org |

| PdCl₂(PPh₃)₂ / CuI | Piperidine/TEA | Acetonitrile | 4-Bromopyridine HCl | Substituted Phenylacetylene | 85-95 | washington.edu |

| Pd(PPh₃)₄ / CuI | Et₃N | THF | 2-Bromopyridine | 1-Heptyne | 85 | sci-hub.se |

| Pd(OAc)₂ / Ligand / CuI | Cs₂CO₃ | Dioxane | 3-Bromopyridine | (Triisopropylsilyl)acetylene | 91 | sci-hub.se |

Heck Reaction and Related Mechanisms for Aryl Halides

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.org The mechanism consists of three primary steps: oxidative addition of the aryl halide to Pd(0), migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. diva-portal.org

3-Bromopyridine is a known substrate for the Heck reaction, readily coupling with various alkenes. rug.nlchempedia.info For this compound, the reaction would proceed at the C-Br bond. The steric bulk of the adjacent ethyl groups is less likely to inhibit the initial oxidative addition step significantly compared to substitutions at the 2- or 6-positions. However, the choice of ligand and reaction conditions can be important. Ligand-free Heck reactions using low palladium loadings have been shown to be effective for a range of substituted aryl bromides, including 3-bromopyridine, typically in polar aprotic solvents like N-methylpyrrolidinone (NMP) at elevated temperatures. rug.nl The regioselectivity of the alkene insertion is governed by both steric and electronic factors. diva-portal.org

| Catalyst System | Base | Solvent | Substrate Example | Coupling Partner | Yield (%) | Ref |

| Pd(OAc)₂ (ligand-free) | NaOAc | NMP | 3-Bromopyridine | Butyl acrylate | >95 (conversion) | rug.nl |

| Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | 4-Bromopyridine | Styrene | 98 | organic-chemistry.org |

| η³-Allylpalladium chloride dimer / P(o-Tol)₃ | Na₂CO₃ | Toluene/DMA | 2-Bromo-3,6-disubstituted pyridines | Methyl acrylate | Good | chempedia.info |

| Pd(L-proline)₂ (ligand-free) | K₂CO₃ | Water (Microwave) | Aryl Bromides | Styrene | Excellent | organic-chemistry.org |

Copper-Catalyzed Coupling Reactions of Bromopyridines

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are classical methods for forming carbon-heteroatom bonds (C-N, C-O, C-S). researchgate.net These reactions have seen a resurgence with the development of modern ligand systems that allow for milder reaction conditions. escholarship.orgacs.org

For this compound, copper catalysis provides a pathway to introduce amine, alcohol, or thiol functionalities at the 3-position. In a typical Ullmann-type amination, the bromopyridine would react with an amine in the presence of a copper(I) salt (e.g., CuI) and a base. The steric hindrance from the 2,6-diethyl groups is not expected to prevent the reaction at the C3 position, although it may influence the reaction rate. Research on the functionalization of 6-substituted 2-bromopyridines has shown that copper-catalyzed C-N bond formation can be achieved with high selectivity. researchgate.net Similarly, room-temperature copper-catalyzed cross-coupling of anilines with aryl bromides, including 3-bromopyridine, has been achieved using specific ligand/solvent systems, highlighting the functional group tolerance of these methods. chemrxiv.org

| Catalyst System | Base | Solvent | Substrate Example | Nucleophile | Yield (%) | Ref |

| CuI / Ligand | K₃PO₄ | Dioxane | 2,6-Dibromopyridine | Various Amines | Good | researchgate.net |

| CuI / AgOBz / Ligand | Cs₂CO₃ | Toluene | 3-Bromopyridin-2(1H)-one | Iodo-oxazole | 55 | acs.org |

| CuCl / Picolinhydrazide Ligand | K₃PO₄ | 1-Methoxy-2-propanol | 3-Bromopyridine | Aniline | ~90 | chemrxiv.org |

| CuI / N,N-dimethylglycine | K₂CO₃ | Dioxane | 2-Bromopyridine | Phenol | 81 | escholarship.org |

Nucleophilic Aromatic Substitution (SNAr) Dynamics

Nucleophilic aromatic substitution (SNAr) is a stepwise addition-elimination mechanism for substituting a leaving group on an aromatic ring with a nucleophile. smolecule.com This reaction is typically efficient only when the aromatic ring is activated by potent electron-withdrawing groups. In pyridines, the ring nitrogen atom acts as an electron-withdrawing group, activating the C2, C4, and C6 positions towards nucleophilic attack. acs.org

The C3 and C5 positions of pyridine are not directly activated by the ring nitrogen via resonance, making SNAr reactions at these positions significantly less favorable. sci-hub.se For this compound, several factors disfavor an SNAr pathway. First, the bromine is at the deactivated C3 position. Second, the two ethyl groups at the C2 and C6 positions are electron-donating, which further deactivates the pyridine ring towards nucleophilic attack. Consequently, displacing the bromine of this compound via an SNAr mechanism would likely require harsh reaction conditions or exceptionally strong nucleophiles. While SNAr reactions on 3-halopyridines have been reported, they are generally less efficient than those at the 2- or 4-positions and often depend on the nature of the leaving group and nucleophile. sci-hub.se For instance, the reactivity of 3-halopyridines with certain oxygen nucleophiles follows the order F > Cl > Br > I, suggesting that the initial nucleophilic attack is the rate-determining step, a hallmark of the SNAr mechanism. sci-hub.se Given the combined electronic deactivation from the ethyl groups, this compound is expected to be a poor substrate for SNAr reactions. smolecule.com

| Substrate | Nucleophile | Conditions | Reactivity | Ref |

| 2-Fluoropyridine | NaOEt | EtOH | High (320x faster than 2-chloropyridine) | acs.org |

| 2-Bromopyridine | PhSNa | HMPA (Microwave) | High | sci-hub.se |

| 3-Bromopyridine | PhSNa | HMPA (Microwave) | High | sci-hub.se |

| 3-Fluoropyridine | PhCH₂OH | NMP (Microwave) | Moderate (88% yield) | sci-hub.se |

| This compound | Typical Nucleophiles | Standard Conditions | Very Low (Predicted) | smolecule.comsci-hub.se |

An in-depth analysis of the chemical behavior of this compound reveals a landscape rich with synthetic potential, primarily revolving around its participation in nucleophilic aromatic substitution (SNAr) reactions, its transformation into organometallic reagents, and its role as a precursor to pyridyne intermediates. These facets of its reactivity are crucial for the construction of more complex molecular architectures.

Role As a Key Intermediate in Complex Molecule Synthesis and Catalysis

Building Block for Complex Heterocyclic Architectures

The bromine atom of 2,6-Diethyl-3-bromopyridine is a key feature that allows for its elaboration into more complex heterocyclic systems through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their ability to form C-C and C-N bonds with high efficiency and selectivity.

Notable cross-coupling reactions involving bromopyridine substrates include:

Suzuki-Miyaura Coupling: This reaction pairs the bromopyridine with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. This method is widely used to synthesize biaryl and hetero-biaryl structures, which are common motifs in pharmacologically active compounds. rsc.orgresearchgate.net The synthesis of chiral heterocyclic biaryls has been achieved with high enantioselectivity using specialized chiral ligands in Suzuki-Miyaura couplings of 3-bromopyridine derivatives. rsc.org

Sonogashira Coupling: This reaction involves the coupling of the bromopyridine with a terminal alkyne, creating a C(sp²)-C(sp) bond. wikipedia.org This is a powerful tool for introducing alkynyl moieties into the pyridine (B92270) ring, which can then be further functionalized. Studies on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes have demonstrated moderate to excellent yields, providing an effective synthetic route to 2-amino-3-alkynylpyridines. semanticscholar.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the bromopyridine with an amine. wikipedia.orglibretexts.org It is a crucial method for synthesizing N-aryl and N-heteroaryl amines. The reaction has been successfully applied to a wide range of aryl halides and amines, including heterocyclic amines, making it a cornerstone for the synthesis of complex amines found in pharmaceuticals and organic materials. wikipedia.orgchemspider.comnih.govrug.nl

These reactions leverage the reactivity of the C-Br bond, allowing synthetic chemists to strategically "stitch" the 2,6-diethylpyridine core onto other molecular fragments, thereby constructing elaborate, multi-ring heterocyclic architectures.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Resulting Structure Example |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(0) catalyst + Ligand + Base | C-C | 2,6-Diethyl-3-arylpyridine |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst + Cu(I) cocatalyst + Base | C-C (sp²-sp) | 2,6-Diethyl-3-alkynylpyridine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(0) catalyst + Ligand + Base | C-N | N-Aryl-2,6-diethylpyridin-3-amine |

Precursor for Advanced Ligand Architectures in Transition Metal Catalysis

The pyridine nitrogen atom, combined with the potential for functionalization at the 3-position, makes this compound an excellent starting material for the synthesis of advanced ligands for transition metal catalysis. The steric hindrance provided by the 2,6-diethyl groups is a particularly important design element. These bulky groups can create a specific coordination pocket around a metal center, influencing the catalyst's activity, selectivity, and stability.

By replacing the bromine atom through cross-coupling reactions, various coordinating groups can be introduced to create bidentate (two-coordination sites) or pincer-type (three-coordination sites) ligands. For instance, coupling with another pyridine derivative can lead to the formation of bipyridine ligands, which are fundamental in coordination chemistry and catalysis. depaul.edumdpi.comresearchgate.net Similarly, introducing phosphine (B1218219) or other donor groups at the 3-position can yield ligands with tailored electronic and steric properties.

Derivatives of 2,6-disubstituted pyridines are used to create various ligand types:

Bipyridine Ligands: Synthesized via coupling reactions, these are crucial for creating catalysts used in a wide array of chemical transformations. mdpi.com

Pincer Ligands: These ligands, often featuring an O,N,O or N,N,N donor set, are known for forming highly stable complexes with transition metals. mdpi.comnih.gov The rigid framework and strong coordination lead to robust catalysts. Pyridine-2,6-dicarboxylic acid esters, for example, act as O,N,O-pincer ligands in copper(II) complexes. mdpi.com

N-Heterocyclic Carbene (NHC) Ligands: While not directly synthesized from the bromo-position, the 2,6-dialkylpyridine framework is a common backbone for CNC-pincer ligands incorporating NHCs, which are known for their strong σ-donating properties and ability to stabilize metal centers. nih.gov

The resulting metal complexes, often involving palladium, iridium, or copper, can exhibit unique catalytic properties applicable to various organic transformations. nih.govresearchgate.net

Intermediate in the Development of Functional Materials

Substituted pyridine derivatives are integral components in the design of functional organic materials, particularly those with specific photophysical or electronic properties. The this compound scaffold can be incorporated into larger conjugated systems used in applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors.

Through reactions like the Suzuki and Sonogashira couplings, the bromopyridine unit can be linked to chromophoric or luminescent moieties, such as pyrene or acridone. nih.govrsc.orgacs.org The electronic properties of the resulting material can be fine-tuned by the nature of the groups attached to the pyridine ring. The pyridine unit itself often acts as an electron-accepting component in these materials. nih.gov

Examples of Pyridine Derivatives in Functional Materials:

| Material Class | Application | Role of Pyridine Derivative |

| Hole-Transporting Materials | Organic Light-Emitting Diodes (OLEDs) | Pyridine-appended pyrene derivatives serve as the core structure, with the pyridine acting as an acceptor unit. nih.govacs.org |

| Luminescent Emitters | OLEDs | Iridium(III) complexes based on bipyridine ligands are used as phosphorescent dopants in the emissive layer. rsc.org |

| Fluorescent Sensors | Ion and Explosive Detection | Pyrene derivatives functionalized with pyridine-containing Schiff bases can detect specific analytes through changes in fluorescence. mdpi.com |

| Luminescent Complexes | General Luminescent Materials | Complexes of d6 transition metals like ruthenium(II) and iridium(III) with polypyridyl ligands are investigated for their photophysical properties. |

The incorporation of the sterically bulky 2,6-diethylpyridine unit can also influence the solid-state packing and morphology of thin films, which is critical for the performance of electronic devices like OLEDs. acs.org

Contributions to Pharmaceutical and Agrochemical Intermediates

The pyridine ring is a privileged scaffold in medicinal and agricultural chemistry, appearing in a vast number of bioactive molecules. researchgate.netnih.gov this compound serves as a valuable intermediate for the synthesis of these complex target molecules. The bromine atom allows for the strategic introduction of various pharmacophores and functional groups through reliable cross-coupling chemistry.

For instance, bromopyridines are common precursors in the synthesis of kinase inhibitors, a major class of cancer therapeutics. arabjchem.orgnih.goved.ac.uk The general strategy involves coupling the bromopyridine with another heterocyclic fragment to construct the core of the inhibitor, which is designed to fit into the ATP-binding site of the target kinase. ed.ac.uk The 2,6-diethyl substitution can enhance metabolic stability or provide specific steric interactions within the protein's active site.

In the agrochemical sector, pyridine-containing compounds are used as herbicides, fungicides, and insecticides. researchgate.netnih.gov The synthesis of these agrochemicals often relies on the functionalization of pyridine intermediates like this compound to build the final active ingredient. The derivatization of such intermediates is a key strategy for discovering new and effective crop protection agents. nih.gov

| Compound Class | Application Area | Synthetic Role of Bromopyridine Intermediate |

| Kinase Inhibitors | Pharmaceuticals (e.g., Oncology) | Core scaffold component, enabling coupling to other heterocyclic systems to form the active drug molecule. arabjchem.orged.ac.uk |

| JNK Inhibitors | Pharmaceuticals (Neurodegenerative/Inflammatory Diseases) | Used to develop 2-phenoxypyridine series from an earlier pyrimidine series of inhibitors. nih.gov |

| Pesticides | Agrochemicals (Insecticides, Fungicides) | A versatile building block for creating novel pyridine-based compounds with desired biological activity. researchgate.netnih.gov |

Computational and Theoretical Investigations of 2,6 Diethyl 3 Bromopyridine

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. bohrium.comnih.gov It is particularly effective for predicting the molecular geometry and energy of molecules like 2,6-diethyl-3-bromopyridine. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), can determine optimized molecular structures by finding the lowest energy conformation. researchgate.netderpharmachemica.comresearchgate.net

For this compound, a DFT study would begin by generating an initial geometry and then minimizing its potential energy. researchgate.net This process yields precise predictions of bond lengths, bond angles, and dihedral angles. Based on studies of similar substituted pyridines, the optimized bond parameters for this compound would be determined. researchgate.netresearchgate.net

Table 1: Predicted Geometrical Parameters of this compound from a Hypothetical DFT Study Note: These are illustrative values based on typical DFT results for similar molecules.

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length | C-C (ring) | ~1.38 - 1.40 Å |

| C-N (ring) | ~1.33 - 1.34 Å | |

| C-Br | ~1.89 - 1.96 Å | |

| C-C (ethyl) | ~1.53 Å | |

| C-H (ring) | ~1.08 Å | |

| C-H (ethyl) | ~1.09 Å | |

| Bond Angle | C-N-C (ring) | ~117° |

| C-C-C (ring) | ~119 - 121° | |

| N-C-C (ring) | ~122 - 124° |

DFT is a valuable tool for exploring the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. nih.gov A transition state represents the highest energy point along a reaction coordinate and is critical for determining the reaction's activation energy and rate. nih.gov

In the context of this compound, DFT could be used to study various reactions, such as nucleophilic aromatic substitution or the formation of organometallic reagents. The process involves locating the transition state structure for a proposed mechanism. nih.gov Vibrational frequency calculations are then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net This analysis provides a detailed, step-by-step understanding of how the reaction proceeds, which is essential for optimizing reaction conditions and predicting outcomes.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. derpharmachemica.com

A DFT study on this compound would calculate the energies of these frontier orbitals. researchgate.netscispace.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. derpharmachemica.com The spatial distribution of the HOMO and LUMO indicates the most likely sites for electrophilic and nucleophilic attack, respectively. For substituted pyridines, the HOMO is often distributed over the pyridine (B92270) ring and electron-donating substituents, while the LUMO may be localized on the ring and electron-withdrawing groups, influencing its reaction patterns. bohrium.comwuxibiology.com

Table 2: Predicted Electronic Properties of this compound from a Hypothetical DFT Study Note: These are illustrative values based on typical DFT results for similar molecules.

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | ~ -6.5 | Electron-donating ability |

| LUMO Energy | ~ -0.8 | Electron-accepting ability |

Global reactivity descriptors, derived from HOMO and LUMO energies, can further quantify the molecule's reactivity. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, which is invaluable for predicting its reactivity towards electrophiles and nucleophiles. deeporigin.commdpi.com The MEP surface is color-coded to indicate different electrostatic potential values: red signifies regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netwolfram.com Green areas represent neutral potential.

For this compound, an MEP map generated via DFT would reveal the molecule's reactive sites. researchgate.net It is expected that the most negative potential (red region) would be concentrated around the nitrogen atom due to its lone pair of electrons, making it the primary site for protonation and interaction with electrophiles. The electron-withdrawing nature of the bromine atom and the electronegativity of the nitrogen would likely create regions of positive potential (blue regions) on the hydrogen atoms of the pyridine ring and potentially near the carbon atom bonded to the bromine, indicating sites for nucleophilic attack. researchgate.netresearchgate.net

Non-Covalent Interaction (NCI) Analysis in Pyridine-Containing Systems

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. nih.govresearchgate.net NCI analysis, often performed using tools like Reduced Density Gradient (RDG), provides a visual and quantitative understanding of these weak interactions within a system. researchgate.net

In a system containing this compound, NCI analysis could elucidate how the molecule interacts with itself or with other molecules, such as solvents or biological receptors. The pyridine nitrogen can act as a hydrogen bond acceptor, while the C-H bonds of the ring and the ethyl groups can act as weak hydrogen bond donors. nih.govrsc.org The aromatic ring itself can participate in π-π stacking or C-H···π interactions. rsc.org Understanding these interactions is fundamental for materials science and drug design, as they govern the physical properties and binding affinities of pyridine-containing compounds. Computational studies on imidazole, a related heterocycle, have shown that the formation of multiple non-covalent interactions can significantly influence the proton-donating and -accepting abilities of the molecule. nih.gov

Predictive Modeling of Regioselectivity in Aryne Chemistry

Halopyridines, such as this compound, are potential precursors to highly reactive intermediates known as hetarynes (or pyridynes) through the elimination of hydrogen halide. The regioselectivity of subsequent nucleophilic addition or cycloaddition reactions to these unsymmetrical arynes is a critical aspect of their synthetic utility. nih.gov

Computational models, particularly the aryne distortion model developed through DFT calculations, have proven highly effective in predicting this regioselectivity. nih.gov This model posits that the triple bond in an unsymmetrical aryne is distorted, with one carbon atom of the aryne being more linear (having a larger internal bond angle) than the other. nih.gov Nucleophilic attack preferentially occurs at the more linear and thus more electrophilic carbon, as this requires less geometric distortion to reach the transition state. nih.gov

For the 3,4-pyridyne that would be generated from this compound, DFT calculations could be used to optimize its geometry and calculate the internal angles at C3 and C4. A significant difference in these angles (e.g., ≥ 4°) would suggest a high degree of regioselectivity in its reactions. nih.govnih.gov This predictive capability allows chemists to design synthetic routes that exploit the inherent reactivity of these intermediates to construct complex, functionalized pyridine derivatives with high control. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is an indispensable tool for the unambiguous characterization of substituted pyridine (B92270) derivatives like 2,6-Diethyl-3-bromopyridine. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional correlation spectra, a complete assignment of all proton and carbon signals can be achieved, confirming the substitution pattern and providing insights into the molecule's electronic environment.

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. For this compound, the positions of the ethyl and bromo substituents on the pyridine ring induce characteristic shifts in the signals of the ring protons and carbons.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aromatic protons and the protons of the two ethyl groups. The H-4 and H-5 protons on the pyridine ring will appear as doublets due to coupling with each other. The electron-withdrawing effect of the bromine atom at position 3 is expected to deshield the adjacent H-4 proton, shifting it downfield. The ethyl groups at positions 2 and 6 will create a more shielded environment for the H-5 proton. The methylene (B1212753) (-CH₂) protons of the ethyl groups will appear as a quartet, and the methyl (-CH₃) protons will appear as a triplet due to spin-spin coupling.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon atom bearing the bromine (C-3) will be significantly shifted, while the carbons attached to the ethyl groups (C-2 and C-6) will also show characteristic shifts. The signals for the methylene and methyl carbons of the ethyl groups will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on known substituent effects on the pyridine ring. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | 7.5 - 7.8 | - |

| H-5 | 7.0 - 7.3 | - |

| -CH₂- (ethyl) | 2.7 - 3.0 | 25 - 30 |

| -CH₃ (ethyl) | 1.2 - 1.5 | 12 - 16 |

| C-2 | - | 158 - 162 |

| C-3 | - | 118 - 122 |

| C-4 | - | 138 - 142 |

| C-5 | - | 120 - 124 |

| C-6 | - | 158 - 162 |

Two-dimensional NMR experiments are crucial for confirming the structural assignment of this compound by establishing through-bond correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the H-4 and H-5 protons, confirming their adjacent positions on the pyridine ring. It would also display a correlation between the methylene (-CH₂) and methyl (-CH₃) protons within each ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached (¹H-¹³C). An HMQC or HSQC spectrum would definitively link the proton signals of H-4, H-5, -CH₂, and -CH₃ to their corresponding carbon signals (C-4, C-5, -CH₂, and -CH₃).

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Information Gained |

| COSY | H-4 ↔ H-5 | Confirms adjacency of H-4 and H-5. |

| -CH₂- ↔ -CH₃- | Confirms connectivity within the ethyl groups. | |

| HMQC/HSQC | H-4 ↔ C-4 | Identifies the C-4 carbon. |

| H-5 ↔ C-5 | Identifies the C-5 carbon. | |

| -CH₂- ↔ -CH₂- | Identifies the methylene carbons. | |

| -CH₃- ↔ -CH₃- | Identifies the methyl carbons. | |

| HMBC | -CH₂- (ethyl) ↔ C-2, C-6, C-3, C-5 | Confirms attachment of ethyl groups at C-2 and C-6. |

| H-4 ↔ C-2, C-3, C-5, C-6 | Confirms positions of H-4 and Br at C-3. | |

| H-5 ↔ C-3, C-4, C-6 | Confirms relative positions of ring protons. |

While specific in situ NMR studies on this compound are not extensively documented, this technique is a powerful method for investigating the mechanisms of reactions involving pyridine derivatives. By monitoring the reaction mixture directly in the NMR tube over time, it is possible to detect and characterize transient intermediates that may not be isolable. For a molecule like this compound, in situ NMR could be employed to study reactions such as metal-halogen exchange to form lithiated or Grignard reagents, or to monitor the progress and intermediate formation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) at the C-3 position. The technique provides real-time kinetic and structural information, offering deep mechanistic insights into the transformation of the starting material into the final product.

Vibrational Spectroscopy for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These methods are complementary and are used to identify functional groups and study the conformational properties of this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides characteristic bands for various functional groups. For this compound, the FT-IR spectrum is expected to be characterized by several key absorption regions that confirm its structure.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Description |

| 3100 - 3000 | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the pyridine ring. |

| 2980 - 2850 | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of C-H bonds in the ethyl groups. |

| 1600 - 1450 | C=C and C=N Ring Stretch | Vibrations associated with the stretching of the carbon-carbon and carbon-nitrogen bonds within the pyridine ring. |

| 1470 - 1440 | Aliphatic C-H Bend (Scissoring) | Bending vibrations of the -CH₂- and -CH₃ groups. |

| 1200 - 1000 | In-plane C-H Bend | Bending of the aromatic C-H bonds within the plane of the ring. |

| 800 - 600 | Out-of-plane C-H Bend | Bending of the aromatic C-H bonds out of the plane of the ring. |

| 600 - 500 | C-Br Stretch | Stretching vibration of the carbon-bromine bond. |

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to FT-IR spectroscopy. The Raman spectrum of this compound would be expected to show strong signals for the symmetric stretching modes of the pyridine ring and the C-C bonds of the ethyl substituents.

Table 4: Predicted Raman Shifts for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Description |

| 3100 - 3000 | Aromatic C-H Stretch | Typically weak in Raman spectra. |

| 2980 - 2850 | Aliphatic C-H Stretch | Stronger signals for symmetric stretches. |

| 1600 - 1550 | C=C and C=N Ring Stretch | Strong bands characteristic of the pyridine ring. |

| ~1000 | Symmetric Ring Breathing | A characteristically strong and sharp band for substituted pyridines. |

| 900 - 800 | C-C Stretch (Ethyl groups) | Stretching vibrations of the carbon-carbon single bonds. |

| 600 - 500 | C-Br Stretch | Stretching vibration of the carbon-bromine bond, often strong in Raman. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, offering high accuracy and resolution. researchgate.netalgimed.com This technique provides the precise mass of a molecule, allowing for the determination of its elemental composition, and offers insights into its structure through fragmentation analysis. algimed.comgrafiati.com Instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are capable of measuring mass with high accuracy, often to within a few parts per million (ppm). researchgate.netalgimed.comnih.gov

For "this compound," HRMS is used to determine its exact mass, which helps in confirming its molecular formula (C9H12BrN). The high resolution of HRMS allows it to distinguish between molecules with the same nominal mass but different elemental compositions. algimed.com The experimentally determined mass is compared against the theoretical (calculated) exact mass. A low mass error, typically below 5 ppm, provides strong evidence for the proposed elemental composition. algimed.com

Tandem mass spectrometry (MS/MS) combined with HRMS reveals the fragmentation pathways of the parent ion. nih.gov This fragmentation is crucial for confirming the structure of "this compound." The bromine atom's isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) results in characteristic isotopic clusters for the molecular ion and any bromine-containing fragments, aiding in their identification. Common fragmentation pathways for substituted pyridines include the loss of alkyl groups and cleavage of the pyridine ring. nih.govmdpi.com Analysis of the accurate masses of these fragment ions helps to deduce the connectivity of the molecule. nih.gov

Table 1: Theoretical HRMS Data and Expected Fragmentation for this compound (C9H12BrN)

| Ion/Fragment Formula | Description | Theoretical m/z ([M+H]+) |

|---|---|---|

| C9H13BrN+ | Protonated Molecular Ion (79Br) | 214.0226 |

| C9H13BrN+ | Protonated Molecular Ion (81Br) | 216.0205 |

| C8H10BrN+ | Loss of methyl radical (•CH3) | 199.0018 |

| C7H8BrN+ | Loss of ethyl radical (•C2H5) | 184.9862 |

| C9H12N+ | Loss of Bromine radical (•Br) | 134.0964 |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is a powerful non-destructive technique for analyzing the atomic and molecular structure of a crystal. carleton.edu The atoms in the crystal cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced. youtube.com

The analysis of the diffraction data allows for the unambiguous determination of the molecular structure, confirming the substitution pattern on the pyridine ring and revealing the conformation of the ethyl groups. Furthermore, SCXRD elucidates intermolecular interactions, such as hydrogen bonds or halogen bonds, that dictate the molecular packing in the solid state. mdpi.com

Table 2: Illustrative Single-Crystal XRD Data Parameters for a Substituted Bromopyridine Derivative

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The crystal system describes the symmetry of the unit cell. | Monoclinic |

| Space Group | The space group is a mathematical description of the symmetry of the crystal. | P21/c |

| a, b, c (Å) | Dimensions of the unit cell. | a = 8.5, b = 12.1, c = 9.3 |

| α, β, γ (°) | Angles of the unit cell. | α = 90, β = 105.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 925 |

Powder X-ray Diffraction (P-XRD) is used for the characterization of polycrystalline materials. americanpharmaceuticalreview.com Instead of a single crystal, a large number of tiny crystallites in random orientations are exposed to an X-ray beam. The resulting diffraction pattern is a one-dimensional plot of intensity versus the diffraction angle (2θ). americanpharmaceuticalreview.comnih.gov

P-XRD serves as a "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com For "this compound," P-XRD is valuable for several applications:

Phase Identification: Comparing the experimental P-XRD pattern to a database or a pattern calculated from SCXRD data can confirm the identity of the bulk material. nih.govyoutube.com

Purity Assessment: The presence of crystalline impurities will result in additional peaks in the diffraction pattern. youtube.com

Polymorphism Studies: Different crystalline forms (polymorphs) of the same compound will produce distinct P-XRD patterns. nih.gov

The technique is governed by Bragg's Law (nλ = 2d sinθ), which relates the X-ray wavelength (λ) to the angle of diffraction (θ) and the spacing between crystal lattice planes (d). americanpharmaceuticalreview.comnih.gov

Advanced Electron Spectroscopy Techniques for Elemental and Spatial Analysis

Advanced electron spectroscopy techniques utilize a focused beam of electrons to probe a sample's surface, providing high-resolution imaging and elemental composition data. These methods are crucial for understanding the morphology and elemental distribution within a sample of "this compound."

Scanning Electron Microscopy (SEM) generates high-resolution images of a sample's surface topography by scanning it with a focused electron beam. qa-group.com The interaction of the electrons with the sample produces various signals, including secondary electrons which are used for imaging. cleancontrolling.com

Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDX or EDS) provides elemental analysis. qa-group.commuanalysis.com The incident electron beam can excite an electron in an inner shell of an atom, causing its ejection. An electron from a higher energy outer shell then fills the vacancy, releasing energy in the form of a characteristic X-ray. The energy of this X-ray is unique to each element. cleancontrolling.com For "this compound," SEM-EDX can be used to:

Visualize the morphology and particle size of a solid sample.

Confirm the presence of the expected elements: Carbon (C), Nitrogen (N), and Bromine (Br).

Create elemental maps, showing the spatial distribution of these elements across the sample's surface, which is useful for assessing homogeneity. bmfwf.gv.at

Table 3: Expected Elemental Composition from EDX Analysis of this compound

| Element | Symbol | Atomic % (Theoretical) |

|---|---|---|

| Carbon | C | 40.91 |

| Hydrogen | H | 54.55 |

| Nitrogen | N | 4.54 |

| Bromine | Br | 4.54 |

Note: EDX is generally not sensitive to Hydrogen.

Electron Energy-Loss Spectroscopy (EELS) is an analytical technique often integrated with a Transmission Electron Microscope (TEM) or Scanning Transmission Electron Microscope (STEM). eag.comwiley.com It analyzes the energy distribution of electrons that have passed through a thin sample. wikipedia.org Some electrons undergo inelastic scattering, losing a characteristic amount of energy that corresponds to the excitation of atoms in the sample. wikipedia.orgresearchgate.net

EELS provides elemental and chemical bonding information at a very high spatial resolution, often down to the atomic level. eag.comresearchgate.net Compared to EDX, EELS offers several advantages:

Higher Sensitivity for Light Elements: EELS is particularly effective for detecting and analyzing light elements like Carbon and Nitrogen. eag.comwiley.com

Chemical Information: The fine structure of the EELS core-loss edges can provide information about the local chemical environment, such as oxidation states and bonding. eag.com

Superior Energy Resolution: EELS typically has a much better energy resolution (<1 eV) compared to EDX. eag.comwiley.com

In the context of "this compound," EELS could be employed to map the elemental distribution of C, N, and Br at the nanoscale and to probe the electronic structure of the pyridine ring. researchgate.netnih.gov

Table 4: Comparison of SEM-EDX and EELS for Analysis

| Feature | SEM-EDX | EELS |

|---|---|---|

| Principle | Detection of characteristic X-rays emitted from the sample. | Analysis of energy loss of electrons transmitted through the sample. wikipedia.org |

| Primary Information | Elemental composition and distribution. qa-group.com | Elemental composition, chemical bonding, electronic properties. eag.comwiley.com |

| Spatial Resolution | Typically ~1 µm³. muanalysis.com | Can be down to ~1 nm or better. eag.com |

| Light Element Sensitivity | Limited, especially for elements lighter than Sodium. | High sensitivity for light elements (C, N, O). eag.comwiley.com |

| Energy Resolution | Moderate (~130 eV). | High (<1 eV). eag.com |

| Sample Requirement | Bulk samples, can be thick. | Electron-transparent thin sections. |

Q & A

Q. What are the recommended synthetic strategies for 2,6-Diethyl-3-bromopyridine, and how can reaction conditions be optimized for yield?

- Methodological Answer : Begin with a pyridine precursor functionalized with ethyl groups at the 2 and 6 positions. Introduce bromine at the 3-position via electrophilic substitution using Br₂ or NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF solvent, 0–5°C). Optimize catalyst systems (e.g., Ni/Pd-based catalysts) for cross-coupling reactions to install ethyl groups, referencing analogous pyridine syntheses . Monitor reaction progress via TLC or HPLC, and purify using column chromatography (ethyl acetate/hexane gradients). Yield optimization may require adjusting temperature (80–120°C), catalyst loading (1–5 mol%), and reaction time (12–24 hours).

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to verify substituent positions: ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.8 ppm for CH₂) and bromine’s deshielding effect at C-3 (δ 8.0–8.5 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺ expected for C₉H₁₃BrN). HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (≥95%). Compare data with structurally related bromopyridines (e.g., 3-Bromo-2,6-dimethylpyridine, CAS 3430-31-7) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, safety goggles, and fume hoods due to potential lachrymatory and toxic vapors. Store under nitrogen at 2–8°C to prevent decomposition. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols. In case of exposure, follow brominated pyridine guidelines: flush eyes/skin with water for 15 minutes and seek medical aid .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental reactivity data for this compound in cross-coupling reactions?

- Methodological Answer : Reassess computational models (e.g., DFT) by incorporating steric effects from ethyl groups and solvent interactions (e.g., THF vs. DMF). Experimentally test ligand systems (e.g., bipyridine vs. bulky phosphines) to modulate electronic/steric environments. Perform kinetic studies (variable-temperature NMR) to compare activation energies (Ea) with theoretical values. Cross-validate using Hammett plots to analyze substituent effects .

Q. What methodologies enable selective functionalization of this compound while preserving the bromine substituent?

- Methodological Answer : Employ Suzuki-Miyaura coupling under mild conditions (Pd(PPh₃)₄, 60°C, K₂CO₃ base) to retain the C-Br bond. For competing reactions, temporarily protect bromine using directing groups (e.g., pyridine N-oxide). Monitor selectivity via in situ IR spectroscopy or GC-MS to detect intermediates. For steric challenges, use bulkier boronic esters to favor coupling at less hindered positions .

Q. How can researchers design kinetic studies to elucidate the bromination mechanism in diethyl-substituted pyridine systems?

- Methodological Answer : Conduct competitive bromination experiments with deuterated analogs (e.g., D/H at C-3) to track isotopic effects. Analyze Arrhenius parameters (Ea, ΔS‡) via variable-temperature NMR. Compare experimental data with DFT-calculated transition states to distinguish between electrophilic aromatic substitution and radical pathways. Use LC-MS/MS to identify short-lived intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.